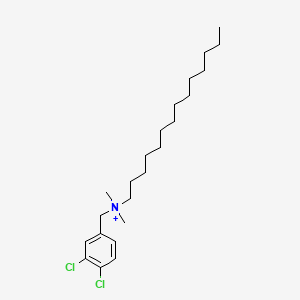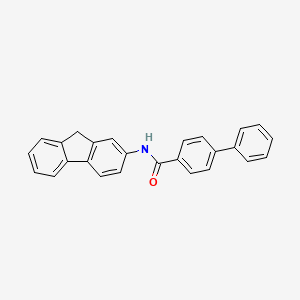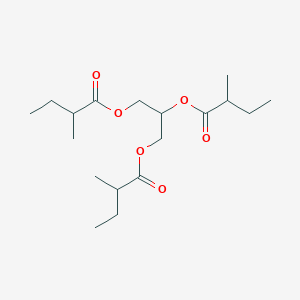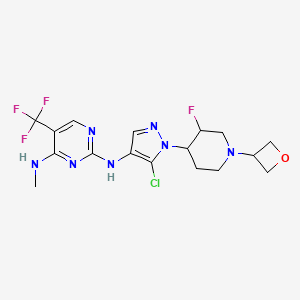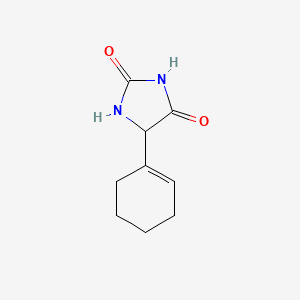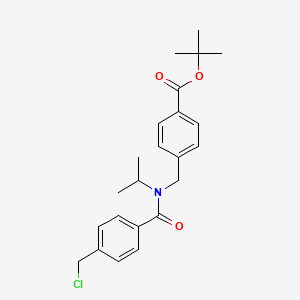
tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate is an organic compound with a complex structure that includes a tert-butyl ester group, a chloromethyl group, and an N-isopropylbenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate typically involves multiple steps:
Formation of tert-Butyl 4-(chloromethyl)benzoate: This can be achieved by reacting benzoic acid with tert-butyl alcohol and chloromethyl methyl ether under acidic conditions.
Amidation Reaction: The chloromethyl group is then reacted with N-isopropylbenzamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Hydrolysis: Formation of benzoic acid derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-((4-(chloromethyl)-N-isopropylbenzamido)methyl)benzoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The N-isopropylbenzamido group may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(chloromethyl)benzoate: A precursor in the synthesis of the target compound.
N-isopropylbenzamide: Another precursor used in the amidation reaction.
tert-Butyl benzoate: A simpler ester that lacks the chloromethyl and N-isopropylbenzamido groups.
Uniqueness
The presence of both the chloromethyl and N-isopropylbenzamido groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C23H28ClNO3 |
|---|---|
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
tert-butyl 4-[[[4-(chloromethyl)benzoyl]-propan-2-ylamino]methyl]benzoate |
InChI |
InChI=1S/C23H28ClNO3/c1-16(2)25(21(26)19-10-6-17(14-24)7-11-19)15-18-8-12-20(13-9-18)22(27)28-23(3,4)5/h6-13,16H,14-15H2,1-5H3 |
Clave InChI |
TVFYDXMFLMPPAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC=C(C=C1)C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12818282.png)

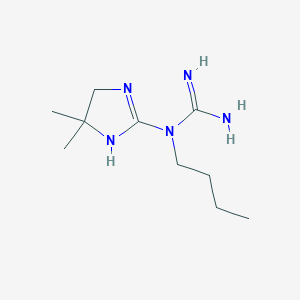
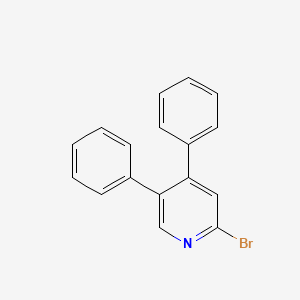

![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
